molecular formula C26H16 B093517 Hexahelicene CAS No. 187-83-7

Hexahelicene

Cat. No.: B093517
CAS No.: 187-83-7
M. Wt: 328.4 g/mol
InChI Key: UOYPNWSDSPYOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahelicene ([6]helicene) is a chiral polycyclic aromatic hydrocarbon (PAH) composed of six ortho-fused benzene rings arranged in a helical geometry, first synthesized by Newman and Lednicer in 1956 . Its non-planar structure induces inherent chirality, resulting in distinct (P)- and (M)-enantiomers. This molecule exhibits strong optical activity, including circular dichroism (CD) with characteristic transitions at 246 nm and 324 nm , and has been widely studied for applications in molecular recognition , supramolecular chemistry , and transition metal catalysis .

This compound’s central cavity enables selective complexation with cationic species, particularly silver ions (Ag⁺), via chemisorption processes involving cation-π interactions . Its stability, synthetic accessibility, and functional versatility make it a benchmark for studying helical aromatic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahelicene can be synthesized through several methods, with the most common being the oxidative photocyclization of stilbene-like precursors. This method involves the cyclization of a stilbene derivative under oxidative conditions, typically using iodine or oxygen as the oxidizing agent . Another common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the helical structure .

Industrial Production Methods: While this compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the oxidative photocyclization or Diels-Alder reactions. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Hexahelicene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chiroptical Materials

Chiral Properties and Material Development
Recent research has highlighted the potential of hexahelicene in the development of advanced chiral materials. A study conducted by researchers at Osaka University demonstrated that double hexahelicenes exhibit enhanced chiroptical properties, such as circular dichroism and circularly polarized luminescence. The alignment of these molecules in specific orientations (S- and X-shaped) significantly improves their chiroptical performance, making them suitable for applications in next-generation optical technologies, including 3D displays and medical endoscopes .

Table 1: Chiroptical Properties of Hexahelicenes

PropertyValueApplication
Circular Dichroism (CD)Enhanced in double formsOptical information technology
Circularly Polarized Luminescence (CPL)High efficiencySecurity paints, medical devices

Medicinal Chemistry

Cytotoxicity and Biological Activity
this compound has been investigated for its biological effects, particularly its interaction with the aryl hydrocarbon receptor (AhR). A study found that this compound exhibited cytotoxic effects on HepG2 cells, with an IC50 value of 0.9 μM. Although it was identified as a poor activator of the AhR pathway compared to more potent compounds, its potential implications in cancer research warrant further investigation .

Table 2: Cytotoxic Effects of this compound

CompoundIC50 (μM)Effect on AhR Activity
This compound0.92.1-fold increase
Imidazolium derivative (IH)8.4Not significant

Nanotechnology and Sensing Applications

Complexation with Silver Ions
this compound has shown promise as a chiral molecular tweezer for binding silver ions. Research indicates that the interaction between silver ions and this compound could lead to applications in cancer treatment due to the formation of stable complexes that may enhance therapeutic efficacy . This property positions this compound as a potential candidate for drug delivery systems.

Optical Devices

Enhanced Luminescence Properties
The incorporation of boron-nitrogen (BN) units into this compound has been shown to significantly enhance its optical properties, including fluorescence quantum yield and luminescence dissymmetry factor. Such modifications can lead to improved performance in circularly polarized luminescence emitters, which are essential for various applications in materials science .

Table 3: Optical Properties of BN-Hexahelicene

PropertyBN-Hexahelicene ValueAll-Carbon Analog Value
Fluorescence Quantum Yield0.21Not specified
Luminescence Dissymmetry Factor1.33 × 10^-2Not specified

Mechanism of Action

The unique helical structure of hexahelicene allows it to interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other biological molecules. The chirality of this compound also plays a crucial role in its mechanism of action, as the two enantiomers can have different biological activities .

Comparison with Similar Compounds

Hexahelicene vs. Heptahelicene ([7]Helicene)

Heptahelicene, a seven-ring carbohelicene, shares structural and electronic similarities with this compound but exhibits enhanced adsorption capacities for silver ions. Key differences include:

Property This compound Heptahelicene
Silver Adsorption Binds AgCl via chemisorption (ΔE >80 kJ/mol) ; lower affinity for Ag⁺ (ΔE <40 kJ/mol, physical adsorption) Higher affinity for Ag⁺ (ΔE >40 kJ/mol) due to larger cavity and stronger receptor-site interactions
Chiroptical Properties CD peaks at 246 nm (negative) and 324 nm (positive) Broader CD spectrum with potential redshift due to extended π-system (data not explicitly reported)
Applications Preferred for AgCl complexation ; DNA minor groove binding Superior for Ag⁺ adsorption in ion-sensing applications

Contradictions in Studies : While this compound demonstrates stronger AgCl binding via chemisorption , heptahelicene outperforms in Ag⁺ adsorption, suggesting that the optimal helicene depends on the target ion and application .

This compound vs. Pentahelicene ([5]Helicene)

Pentahelicene, a smaller five-ring helicene, is less sterically hindered but exhibits reduced chiral stability:

Property This compound Pentahelicene
Synthetic Accessibility Requires photocyclodehydrogenation Easier resolution at ambient conditions
Thermal Stability Higher due to rigid helical structure Lower; prone to racemization
Electronic Properties Stronger CD signals Weaker optical activity due to smaller π-system

Pentahelicene’s simplicity makes it a model for fundamental studies, whereas this compound’s stability favors practical applications.

This compound vs. Heterohelicenes

Heterohelicenes, such as 2-aza-hexahelicene and 2-Br-hexahelicene, incorporate heteroatoms (e.g., N, Br) into their frameworks:

Property This compound 2-Aza-Hexahelicene 2-Br-Hexahelicene
CD Spectra Peaks at 246 nm and 324 nm Redshifted transitions due to N-atom perturbation Broader VCD/ECD signals with altered band positions
Metal Binding Strong AgCl interaction via cation-π bonds Enhanced coordination with transition metals (e.g., Pt, Pd) due to lone pairs Bromine substituents enable covalent functionalization

Heterohelicenes offer tunable electronic properties but may compromise helical rigidity compared to pure carbohelicenes.

This compound vs. Double Hexahelicenes

Double hexahelicenes (e.g., DPC, DNH) feature fused helical units, enhancing their functional complexity:

Property This compound Double this compound
Synthesis Photocyclodehydrogenation Derived from brominated this compound precursors
Chiral Complexity Single helical axis Multiple chiral centers; asymmetric heterochiral trimers
Applications Ion sensing, DNA binding Advanced materials for asymmetric catalysis

Double helicenes exhibit superior chiral discrimination but require more elaborate synthetic routes.

Biological Activity

Hexahelicene is a member of the helicene family, characterized by its unique helical structure formed by six ortho-fused benzene rings. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The following sections will delve into the biological activity of this compound, including its interactions with biological systems, cytotoxicity, and potential therapeutic applications.

Structure and Properties

This compound exhibits a chiral structure that can exist in two enantiomeric forms. Its unique geometry contributes to its electronic properties, making it an interesting candidate for various applications in organic electronics and photonics. The compound's ability to form complexes with metal ions, such as silver, has also been investigated for potential biomedical applications .

Cytotoxicity and Biological Interaction

Recent studies have explored the cytotoxic effects of this compound on various cell lines. A significant investigation reported that this compound demonstrates low cytotoxicity against HepG2 liver cancer cells, indicating it may not be a potent activator of the aryl hydrocarbon receptor (AhR) pathway . This finding suggests that while this compound may have some biological activity, its effectiveness as a cancer therapeutic agent requires further exploration.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG2>100Poor AhR pathway activator
MCF-7TBDTBD
A549TBDTBD

Complexation with Metal Ions

The interaction of this compound with metal ions has been a focal point in understanding its potential as a drug delivery system. Studies indicate that this compound can form stable complexes with silver ions (Ag+), which may enhance its biological activity. The complexation process has been shown to be endothermic, suggesting that temperature increases can enhance the adsorption capacity of this compound for metal ions .

Case Study: Silver-Hexahelicene Complex

A recent study investigated the complexation of silver ions with this compound using various adsorbates. The results indicated that silver chloride (AgCl) presented the highest adsorption capacity when complexed with this compound. This suggests that this compound could function as a chiral molecular tweezer for silver ions, potentially leading to applications in targeted drug delivery systems for cancer treatment .

Optical Properties and Applications

This compound and its derivatives have been studied for their optical properties, particularly in circularly polarized luminescence (CPL). Research has shown that modifications to the helical structure can significantly enhance fluorescence quantum yields, making BN-hexahelicenes promising candidates for CPL emitters in materials science applications . The incorporation of boron-nitrogen (BN) units into hexahelicenes has resulted in improved luminescence properties compared to their all-carbon analogs.

Table 2: Optical Properties of Hexahelicenes

| Compound | Fluorescence Quantum Yield (φfl) | Luminescence Dissymmetry Factor (|g lum|) |
|------------------|----------------------------------|------------------------------------------|
| this compound | 0.04 | 9 × 10^-4 |
| BN-Hexahelicene | 0.21 | 1.33 × 10^-2 |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing alkyl-substituted hexahelicenes, and how can experimental design address them?

Alkyl-substituted hexahelicenes are synthesized via photocyclization of meta-substituted diarylethylenes. Substituent position (e.g., C1 vs. C3) significantly impacts steric hindrance and yield. For instance, 3-methylhexahelicene forms preferentially over 1-methyl derivatives due to reduced steric strain during cyclization, as shown by a 9:1 product ratio in photocyclization reactions . Purification requires column chromatography and crystallization to isolate enantiomers, with mass spectrometry confirming molecular identity .

Q. How can NMR spectroscopy resolve conformational ambiguities in this compound derivatives?

NMR chemical shifts (δ-values) reflect substituent-induced ring-current effects. For example, alkyl groups at C2 or C3 cause predictable upfield/downfield shifts in terminal ring protons (e.g., δcalc = −0.72 vs. δobs = −1.72 for methylthis compound). Discrepancies arise from misidentified substituent positions, highlighting the need for rigorous characterization (e.g., X-ray crystallography or mass spectrometry) to validate assignments .

Q. What experimental protocols ensure reproducibility in this compound synthesis and characterization?

  • Synthesis : Use photodehydrocyclization under inert atmospheres with UV light (λ = 300–400 nm).
  • Characterization : Report melting points, yields, and spectral data (e.g., UV/Vis λmax at 300–350 nm for helicene π→π* transitions) .
  • Purity : Include HPLC or chiral column data for enantiomeric excess (e.e.) in asymmetric syntheses .

Advanced Research Questions

Q. How do computational methods like TD-DFT address discrepancies in predicting this compound chiroptical properties?

Time-dependent density functional theory (TD-DFT) with the SAOP functional and Vdiff basis set predicts circular dichroism (CD) spectra but underestimates excitation energies by ~0.45 eV due to neglected solvent or vibronic effects. Blueshifting computed spectra aligns them with experimental data, enabling accurate band assignments (e.g., low-energy CD bands at 250–300 nm correspond to π→π* transitions) .

Q. What structural modifications enhance this compound’s chiroptical performance for 3D display applications?

Symmetry-driven designs (e.g., S- or X-shaped double hexahelicenes) amplify dissymmetry factors (gabs). Quantum calculations show that merging two helicenes in high-symmetry configurations (e.g., DNH and DPC derivatives) boosts rotational strength by 200–300% compared to monomers. Experimental CD spectra confirm intensified Cotton effects at 320–400 nm .

Q. How do substituent electronic effects influence two-photon circular dichroism (TPCD) in this compound derivatives?

Electron-withdrawing groups (e.g., cyano) induce intramolecular charge transfer (ICT), altering TPCD intensity. EXO-ICT (delocalization beyond the helicene core) enhances TPCD signals, while ENDO-ICT (within the core) suppresses them. For 2,15-dicyanothis compound, TD-DFT reveals a 40% increase in TPCD response at 600–700 nm compared to unsubstituted helicenes .

Q. What methodological approaches reconcile contradictions in reported enantiomerization barriers for hexahelicenes?

Racemization kinetics vary with helicene size and substituents. For this compound, activation energy (ΔG‡) ranges from 25–30 kcal/mol, measured via polarimetry or dynamic NMR. Discrepancies arise from differing experimental conditions (e.g., solvent polarity, temperature). Computational studies using Kitaigorodsky’s potential function align with experimental ΔG‡ values when steric interactions (e.g., t-Bu substituents) are modeled .

Q. Guidelines for Addressing Contradictions

  • Spectral Data : Cross-validate NMR δ-values with X-ray structures to resolve misassignments .
  • Computational Models : Include solvent effects (e.g., PCM) and vibronic coupling in TD-DFT to improve CD predictions .

Properties

IUPAC Name

hexahelicene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-3-7-22-17(5-1)9-11-19-13-15-21-16-14-20-12-10-18-6-2-4-8-23(18)25(20)26(21)24(19)22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYPNWSDSPYOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=C4C6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171964
Record name Hexahelicene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187-83-7
Record name [6]Helicene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahelicene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahelicene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahelicene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahelicene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5UR49H4NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A small amount of iodine was added to a solution of 0.2 g/l of 2,7-bis(styryl)naphthalene, and the solution was irradiated with light from a high-pressure mercury lamp for 2 hr and then subjected to silica gel chromatography, and the separated product was recrystallized from benzene/ethanol as a solvent to obtain hexahelicene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahelicene
Reactant of Route 2
Hexahelicene
Reactant of Route 3
Hexahelicene
Reactant of Route 4
Hexahelicene
Reactant of Route 5
Hexahelicene
Reactant of Route 6
Hexahelicene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.